molecular formula C17H13Cl2NO3 B11288074 N-(2,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(2,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B11288074
M. Wt: 350.2 g/mol
InChI Key: LRHQGOIDRZXSNK-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic organic compound that belongs to the class of isochromene derivatives This compound is characterized by the presence of a dichlorophenyl group, a methyl group, and a carboxamide group attached to the isochromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then treated with ammonia or an amine to form the final carboxamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is unique due to its specific combination of functional groups and its isochromene core structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H13Cl2NO3

Molecular Weight

350.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide

InChI

InChI=1S/C17H13Cl2NO3/c1-17(9-10-4-2-3-5-12(10)15(21)23-17)16(22)20-14-7-6-11(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,22)

InChI Key

LRHQGOIDRZXSNK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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